Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide
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Overview
Description
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide is a complex organophosphorus compound known for its strong Lewis basic properties. This compound is particularly notable for its applications in catalysis and organic synthesis due to its ability to act as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide typically involves the reaction of hexadecyl bromide with tris(2,4,6-trimethoxyphenyl)phosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .
Scientific Research Applications
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide exerts its effects is primarily through its role as a Lewis base. It can donate electron pairs to electrophiles, facilitating various chemical reactions. The molecular targets include electrophilic centers in organic molecules, and the pathways involved often include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but lacks the hexadecyl group.
Triphenylphosphine: A widely used ligand in catalysis but less sterically hindered compared to phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide
Uniqueness
This compound is unique due to its combination of a bulky hexadecyl group and three 2,4,6-trimethoxyphenyl groups. This structure provides both steric hindrance and strong electron-donating properties, making it highly effective in catalysis and other applications .
Properties
CAS No. |
78150-05-7 |
---|---|
Molecular Formula |
C43H66BrO9P |
Molecular Weight |
837.9 g/mol |
IUPAC Name |
hexadecyl-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide |
InChI |
InChI=1S/C43H66O9P.BrH/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-53(41-35(47-5)26-32(44-2)27-36(41)48-6,42-37(49-7)28-33(45-3)29-38(42)50-8)43-39(51-9)30-34(46-4)31-40(43)52-10;/h26-31H,11-25H2,1-10H3;1H/q+1;/p-1 |
InChI Key |
OZXZNHOXQVGXBH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[P+](C1=C(C=C(C=C1OC)OC)OC)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=C(C=C(C=C1OC)OC)OC)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC.[Br-] |
Synonyms |
cetyl tri-(2,4,6-trimethoxyphenyl)phosphonium bromide metobrin |
Origin of Product |
United States |
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